5-(2,4,6-trimethylphenyl)-1H-pyrazol-3-amine

Medicinal Chemistry Drug Design Lipophilicity

5-(2,4,6-Trimethylphenyl)-1H-pyrazol-3-amine is a 1H-pyrazol-3-amine derivative bearing a mesityl (2,4,6-trimethylphenyl) substituent at the 5-position. Its molecular formula is C₁₂H₁₅N₃ and its molecular weight is 201.27 g·mol⁻¹.

Molecular Formula C12H15N3
Molecular Weight 201.27 g/mol
CAS No. 501902-69-8
Cat. No. B12446212
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2,4,6-trimethylphenyl)-1H-pyrazol-3-amine
CAS501902-69-8
Molecular FormulaC12H15N3
Molecular Weight201.27 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=C1)C)C2=CC(=NN2)N)C
InChIInChI=1S/C12H15N3/c1-7-4-8(2)12(9(3)5-7)10-6-11(13)15-14-10/h4-6H,1-3H3,(H3,13,14,15)
InChIKeyUCWTYVPNSZIIOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(2,4,6-Trimethylphenyl)-1H-pyrazol-3-amine (CAS 501902-69-8): Baseline Identity and Physicochemical Profile for Informed Procurement


5-(2,4,6-Trimethylphenyl)-1H-pyrazol-3-amine is a 1H-pyrazol-3-amine derivative bearing a mesityl (2,4,6-trimethylphenyl) substituent at the 5-position. Its molecular formula is C₁₂H₁₅N₃ and its molecular weight is 201.27 g·mol⁻¹ [1]. Computed physicochemical parameters include an XLogP3-AA of 2.6, a topological polar surface area (TPSA) of 54.7 Ų, 2 hydrogen bond donors, 2 hydrogen bond acceptors, and 1 rotatable bond [1]. The compound is registered under CAS Registry Number 501902-69-8 and the EPA DSSTox substance identifier DTXSID101258095 [2].

Why Generic Substitution Fails for 5-(2,4,6-Trimethylphenyl)-1H-pyrazol-3-amine (CAS 501902-69-8): Regioisomeric and Steric Differentiation


The unique combination of a 5-position mesityl group and a 3-position free amino group is fixed by the synthetic route [1] and cannot be replicated by close analogs. The regioisomer 5-(2,4,5-trimethylphenyl)-1H-pyrazol-3-amine (CAS 501902-75-6) differs in the position of a single methyl group on the aryl ring, altering steric symmetry, electronic distribution, and molecular recognition [2]. The unsubstituted phenyl analog 5-phenyl-1H-pyrazol-3-amine lacks the three methyl groups, resulting in lower lipophilicity and diminished steric shielding. The N-alkylated derivative 1-methyl-N-(2,4,6-trimethylphenyl)-1H-pyrazol-3-amine (PDB ligand A1BQR) loses one hydrogen bond donor, which can abrogate critical binding interactions [3]. These non-fungible structural features directly affect binding affinity, selectivity, metabolic stability, and synthetic versatility—making generic interchange scientifically unjustifiable.

Quantitative Evidence Guide for 5-(2,4,6-Trimethylphenyl)-1H-pyrazol-3-amine (CAS 501902-69-8): Comparator-Anchored Differentiation Data


Lipophilicity Differentiation: XLogP3-AA of 5-(2,4,6-Trimethylphenyl)-1H-pyrazol-3-amine vs. 5-Phenyl-1H-pyrazol-3-amine

The target compound's computed XLogP3-AA is 2.6 [1]. The unsubstituted phenyl analog 5-phenyl-1H-pyrazol-3-amine (CID 176172) has a computed XLogP3-AA of 1.47 [2]. The +1.13 log unit difference is attributable to the three methyl groups on the mesityl ring, which increase lipophilicity and can enhance passive membrane permeability while reducing aqueous solubility. This magnitude of ΔlogP (>1 log unit) is considered significant in lead optimization programs and can shift solubility-limited absorption profiles.

Medicinal Chemistry Drug Design Lipophilicity

Free Amino Group vs. N-Alkylated Analog: Hydrogen Bond Donor Capacity of 5-(2,4,6-Trimethylphenyl)-1H-pyrazol-3-amine

The target compound has 2 hydrogen bond donors (HBD) [1], while the N-methylated analog 1-methyl-N-(2,4,6-trimethylphenyl)-1H-pyrazol-3-amine (PDB ligand A1BQR) has only 1 HBD [2]. The loss of one HBD can eliminate a critical hydrogen bond interaction with target proteins; in the PDB 7HV0 co-crystal structure, the N-methylated analog engages the viral 2A protease primarily through hydrophobic and π-stacking interactions, whereas a free amino group would additionally enable hydrogen bonding with backbone carbonyls in the S1 pocket [2]. Furthermore, the free -NH₂ handle enables acylation, sulfonylation, and urea formation for library synthesis, which is precluded in the N-alkylated form.

Hydrogen Bonding Kinase Inhibitor Binding Combinatorial Chemistry

Topological Polar Surface Area (TPSA) and CNS Drug-Likeness: Comparison with Blood-Brain Barrier Threshold

The target compound has a computed TPSA of 54.7 Ų [1], which lies below the widely accepted threshold of 60–70 Ų for favorable passive blood-brain barrier (BBB) penetration [2]. In contrast, many 3-aminopyrazole analogs bearing additional polar substituents (e.g., hydroxyl, methoxy, or carboxamide groups) exceed this threshold, reducing CNS exposure. The mesityl group increases lipophilicity (XLogP3-AA = 2.6) without adding polar atoms, thus maintaining TPSA within the CNS-accessible range while providing steric protection against metabolic enzymes.

Blood-Brain Barrier CNS Drug Design Permeability

Rotatable Bond Restriction and Conformational Pre-organization: Impact on Binding Entropy

The target compound features only 1 rotatable bond (the aryl–pyrazole linkage) [1], whereas many 3-aminopyrazole derivatives with extended side chains exhibit 3–5 rotatable bonds, incurring higher conformational entropy penalties upon target binding. The symmetric 2,4,6-trimethyl substitution pattern further restricts aryl ring rotation through steric gearing, as supported by the co-crystal structure of the closely related ligand A1BQR in PDB 7HV0, where the mesityl group adopts a well-defined binding orientation [2]. Reduced rotatable bond count has been statistically associated with improved oral bioavailability and lower promiscuity in polypharmacology screens [3].

Conformational Analysis Binding Entropy Selectivity Design

Evidence-Anchored Application Scenarios for 5-(2,4,6-Trimethylphenyl)-1H-pyrazol-3-amine (CAS 501902-69-8)


Fragment-Based Lead Discovery for Kinase and Viral Protease Inhibitors

The compound's low molecular weight (201.27 g·mol⁻¹), moderate lipophilicity (XLogP3-AA = 2.6), and free amino group (2 HBD) align with fragment-like properties for screening campaigns [1]. The co-crystal structure of the N-methylated analog in complex with Coxsackievirus A16 2A protease (PDB 7HV0) demonstrates the pharmacophore relevance of the mesityl-pyrazole scaffold for engaging viral cysteine proteases [2]. This structural template can be exploited for fragment growing or merging strategies targeting the 2A protease of enteroviruses and related pathogens.

CNS-Penetrant Probe Synthesis in Neurodegenerative Disease Models

With a TPSA of 54.7 Ų (below the 60–70 Ų BBB threshold) and balanced lipophilicity, the compound is a privileged scaffold for designing brain-penetrant chemical probes [1]. The free amine serves as a synthetic anchor for introducing pharmacophores targeting CNS-relevant kinases (e.g., GSK-3β, DYRK1A) while maintaining predicted passive BBB permeability, as defined by Hitchcock & Pennington's structure–brain exposure criteria [2].

Combinatorial Library Synthesis via Amine Functionalization

The 3-amino handle enables parallel derivatization—amidation, sulfonylation, reductive amination, or urea formation—generating structurally diverse libraries from a single core scaffold [1]. The mesityl group provides steric bulk that can orient substituents in specific geometries, potentially enhancing selectivity profiles across kinase panels. This contrasts with N-alkylated analogs that lack the free amine and are synthetically less versatile.

Biophysical Target Engagement Studies Using Crystallographic Fragment Screening

The compound's 1 rotatable bond and near-rigid conformation make it well-suited for crystallographic fragment screening, where low conformational entropy facilitates rapid ligand soaking and unambiguous electron density interpretation [1]. The PDB 7HV0 precedent validates the mesityl-pyrazole scaffold's compatibility with high-resolution co-crystallization and structure-based drug design (SBDD) pipelines [2].

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